
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C11H7BrN2O2 and a molecular weight of 279.09 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzaldehyde ring and a pyrimidin-2-yloxy group at the 2nd position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with pyrimidine-2-ol under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde can be compared with other similar compounds, such as:
2-(Pyrimidin-5-yl)benzaldehyde: This compound also contains a pyrimidine ring but lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-hydroxybenzaldehyde: This compound has a hydroxyl group instead of the pyrimidin-2-yloxy group, which affects its chemical reactivity and applications.
The unique combination of the bromine atom and the pyrimidin-2-yloxy group in this compound makes it a valuable compound in various research fields.
Properties
CAS No. |
1260876-77-4 |
|---|---|
Molecular Formula |
C11H7BrN2O2 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
5-bromo-2-pyrimidin-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-2-3-10(8(6-9)7-15)16-11-13-4-1-5-14-11/h1-7H |
InChI Key |
DTFVDAWAWKWLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





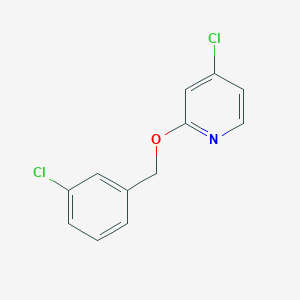
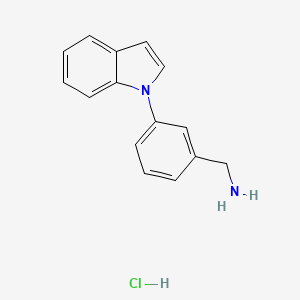
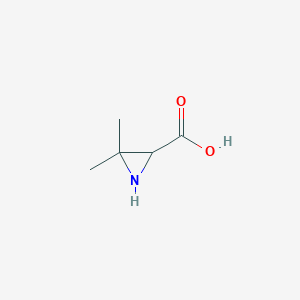
![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)

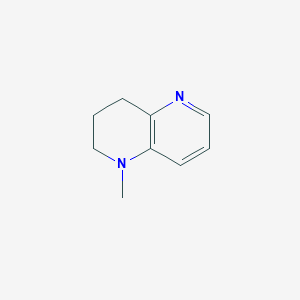


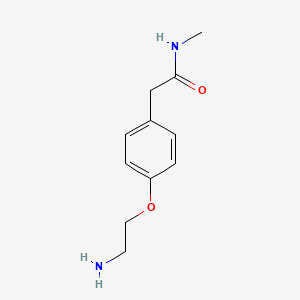
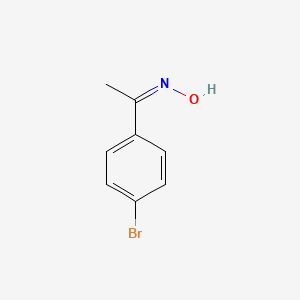
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)
